Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate
Description
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate is a brominated aromatic ester featuring a methanesulfonyl (SO₂CH₃) group and a methyl substituent at the 2-position of the butanoate backbone. The bromophenyl moiety enhances lipophilicity and may facilitate cross-coupling reactions, while the methanesulfonyl group acts as a strong electron-withdrawing substituent, influencing reactivity and stability .
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAQFZSYPMSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate typically involves multiple steps. One common method includes the following steps:
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methanesulfonyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Methanesulfonyl vs. Ketone Groups : The methanesulfonyl group in the target compound enhances stability and acts as a leaving group in substitution reactions, whereas ketone-containing analogs (e.g., CAS 30913-87-2) are more reactive toward nucleophiles like Grignard reagents .
- Ester Chain Length : Methyl esters (e.g., CAS 30913-86-1) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance .
Key Observations :
- The target compound likely requires sulfonation or methanesulfonyl chloride for SO₂CH₃ introduction, contrasting with analogs synthesized via nucleophilic acyl substitution (e.g., ) .
- Bromophenyl-containing compounds (e.g., ) often utilize Suzuki-Miyaura coupling for further functionalization, a pathway applicable to the target compound .
Table 3: Property Comparison
Key Observations :
Biological Activity
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, cytotoxicity, and possible therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Ethyl group : Enhances solubility and bioavailability.
- Bromophenyl moiety : Imparts hydrophobic characteristics that may influence biological interactions.
- Methanesulfonyl group : Potentially enhances reactivity with biological targets.
The molecular formula for this compound is CHBrOS, with a molecular weight of approximately 343.24 g/mol.
Antibacterial Activity
Preliminary studies suggest that this compound exhibits significant antibacterial activity. Its structural components indicate potential interactions with bacterial enzymes and receptors, which are crucial for its therapeutic efficacy.
A comparative analysis of its antibacterial activity against various strains of bacteria is summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate sensitivity |
| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a lead compound in antibiotic development, especially in the context of rising antibiotic resistance.
Cytotoxicity and Antiproliferative Effects
In addition to its antibacterial properties, this compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| MCF7 (Breast Cancer) | 20 | Disrupts microtubule dynamics |
| A549 (Lung Cancer) | 25 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may interfere with cell division and promote programmed cell death, making it a candidate for further investigation as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of MRSA. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting it could be developed as a novel treatment option.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in significant reduction in cell viability across multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt normal cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
